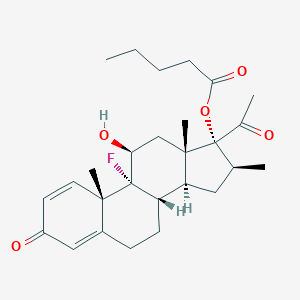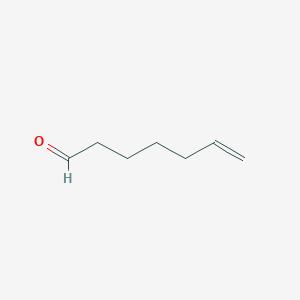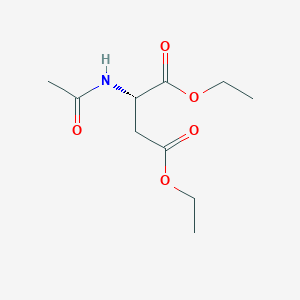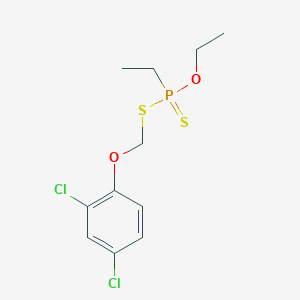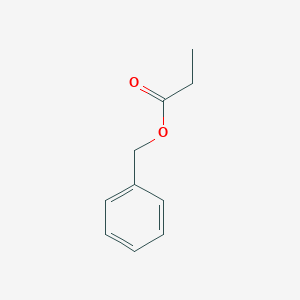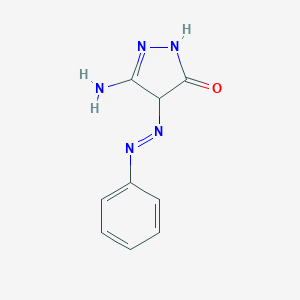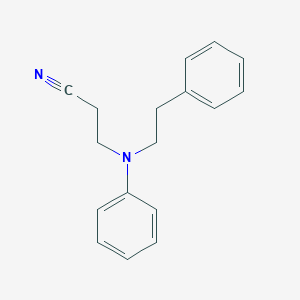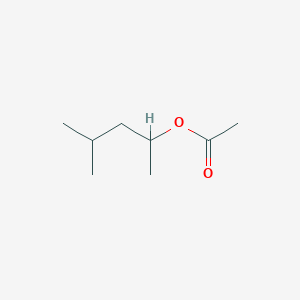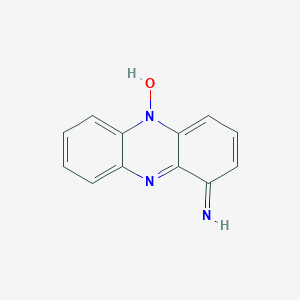
1-Aminophenazine 5-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Aminophenazine 5-oxide (APO) is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in the fields of medicine and material science. APO is a redox-active molecule that can undergo reversible oxidation and reduction reactions, making it a versatile compound with diverse properties.
Mechanism Of Action
The mechanism of action of 1-Aminophenazine 5-oxide is complex and involves its redox-active nature. 1-Aminophenazine 5-oxide can undergo reversible oxidation and reduction reactions, leading to the generation of reactive oxygen species (ROS) and oxidative stress. 1-Aminophenazine 5-oxide has been shown to induce apoptosis (programmed cell death) in cancer cells by increasing ROS levels and disrupting mitochondrial function.
Biochemical And Physiological Effects
1-Aminophenazine 5-oxide has been shown to have various biochemical and physiological effects, including DNA damage, lipid peroxidation, and protein oxidation. 1-Aminophenazine 5-oxide has also been shown to induce cell cycle arrest and inhibit cell proliferation in cancer cells.
Advantages And Limitations For Lab Experiments
1-Aminophenazine 5-oxide has several advantages for lab experiments, including its redox-active nature, ease of synthesis, and versatility. However, 1-Aminophenazine 5-oxide also has some limitations, including its potential toxicity and instability under certain conditions.
Future Directions
The potential applications of 1-Aminophenazine 5-oxide in various fields make it an exciting area of research. Some future directions for 1-Aminophenazine 5-oxide research include the development of new synthesis methods, the exploration of its properties as an electron mediator in bioelectrochemical systems, and the investigation of its potential as a photosensitizer in photodynamic therapy. Additionally, further studies are needed to fully understand the mechanism of action of 1-Aminophenazine 5-oxide and its potential toxicity.
Synthesis Methods
1-Aminophenazine 5-oxide can be synthesized through various methods, including electrochemical oxidation of 1-aminophenazine, chemical oxidation of 1-aminophenazine with oxidizing agents such as potassium permanganate, and microbial oxidation using bacteria such as Pseudomonas aeruginosa.
Scientific Research Applications
1-Aminophenazine 5-oxide has been extensively studied for its potential applications in various fields, including material science, electrochemistry, and medicine. In material science, 1-Aminophenazine 5-oxide has been used as a redox-active dopant in conducting polymers and as a catalyst in organic reactions. In electrochemistry, 1-Aminophenazine 5-oxide has been used as an electron mediator in bioelectrochemical systems. In medicine, 1-Aminophenazine 5-oxide has shown promising results as an anticancer agent and as a photosensitizer in photodynamic therapy.
properties
CAS RN |
18644-14-9 |
|---|---|
Product Name |
1-Aminophenazine 5-oxide |
Molecular Formula |
C12H9N3O |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
5-hydroxyphenazin-1-imine |
InChI |
InChI=1S/C12H9N3O/c13-8-4-3-7-11-12(8)14-9-5-1-2-6-10(9)15(11)16/h1-7,13,16H |
InChI Key |
FFQYFSGGQPECQY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C3C(=N)C=CC=C3N2O |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=N)C=CC=C3N2O |
synonyms |
1-Aminophenazine 5-oxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



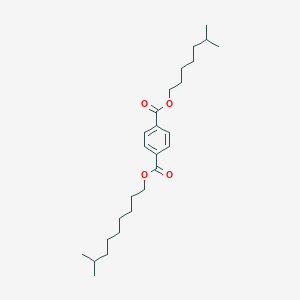
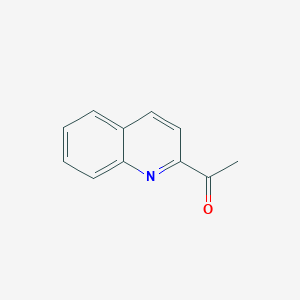
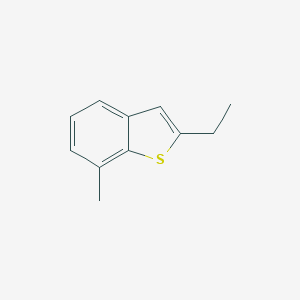
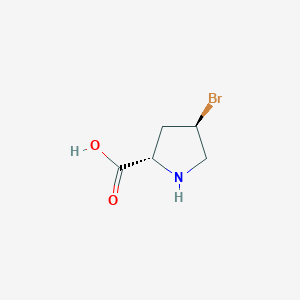

![Methyl (4S,5S,6R,7R,9S)-6,18-dimethoxy-7-(3,4,5-trimethoxybenzoyl)oxy-11,21-diazatetracyclo[12.7.0.04,9.015,20]henicosa-1(14),15(20),16,18-tetraene-5-carboxylate](/img/structure/B94887.png)
